molecular formula C11H22N2O B1609037 [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol CAS No. 66283-23-6

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B1609037
CAS No.: 66283-23-6
M. Wt: 198.31 g/mol
InChI Key: VAUQXPBOGCJNHH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic pyrrolidine scaffold with a hydroxymethyl (-CH2OH) group and a methyl-substituted pyrrolidinylmethyl branch. Its structure combines two pyrrolidine rings, one bearing a methyl group at the 1-position and the other a hydroxymethyl group at the 2-position.

Properties

CAS No.

66283-23-6

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

VAUQXPBOGCJNHH-QWRGUYRKSA-N

SMILES

CN1CCCC1CN2CCCC2CO

Isomeric SMILES

CN1CCC[C@H]1CN2CCC[C@H]2CO

Canonical SMILES

CN1CCCC1CN2CCCC2CO

Origin of Product

United States

Preparation Methods

Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate to 1-Methyl-2-(2-hydroxyethyl)pyrrolidine

A patented method describes a two-step reduction process:

  • Step A: Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is reduced with a metal borohydride (such as sodium borohydride) in an acetic acid solvent to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate.

  • Step B: The methyl 2-(1-methylpyrrolidin-2-yl)acetate intermediate is further reduced with metal borohydride in an alcohol solvent (e.g., methanol) to obtain 1-methyl-2-(2-hydroxyethyl)pyrrolidine.

This process is conducted under atmospheric pressure, enhancing safety and operational ease. The use of inexpensive metal borohydrides and recoverable organic acid solvents reduces manufacturing costs. The reaction termination involves neutralization with sodium bicarbonate saturated water and extraction with organic solvents such as dichloromethane or tetrahydrofuran.

Step Reactant Reagent/Condition Solvent Product
A Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate Metal borohydride, acetic acid solvent Acetic acid Methyl 2-(1-methylpyrrolidin-2-yl)acetate
B Methyl 2-(1-methylpyrrolidin-2-yl)acetate Metal borohydride Alcohol (methanol) 1-Methyl-2-(2-hydroxyethyl)pyrrolidine

Hydrogenation of 2-Methylpyrroline to (R)- or (S)-2-Methylpyrrolidine

Another approach relevant to pyrrolidine derivatives involves catalytic hydrogenation of 2-methylpyrroline:

  • Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).

  • Solvent: Mixtures of ethanol and methanol in ratios from 2:1 to 3:1 (v/v).

  • Conditions: Ambient temperature hydrogenation under nitrogen atmosphere, followed by catalyst removal via filtration.

  • Outcome: The process yields optically enriched (R)- or (S)-2-methylpyrrolidine tartrate salts with at least 50% enantiomeric excess.

This method is scalable, safe, and cost-effective, using commercially available 2-methylpyrroline as starting material. The hydrogenation step is followed by base treatment to liberate the free amine and further conversion to pharmaceutical intermediates.

Parameter Details
Starting material 2-Methylpyrroline (commercially available)
Catalyst Platinum (IV) oxide or 5% Pt/C
Solvent Ethanol/methanol mixture (2:1 to 3:1 v/v)
Temperature Ambient
Atmosphere Nitrogen
Product (R)- or (S)-2-methylpyrrolidine tartrate salt
Enantiomeric excess ≥ 50% ee

Cyclization and Functional Group Transformations

While direct detailed procedures for the exact compound [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol are limited, analogous pyrrolidine derivatives are synthesized via:

Industrial methods may employ continuous flow reactors, optimized catalysts, and reaction conditions to improve yields and enantiomeric purity.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Applications
Metal borohydride reduction (acetate to alcohol) Safe atmospheric pressure, cost-effective, scalable Requires careful solvent and reagent handling Preparation of hydroxyethyl pyrrolidines
Catalytic hydrogenation of pyrroline High enantiomeric purity, commercially scalable Requires platinum catalysts, hydrogen gas Production of chiral pyrrolidines for pharmaceuticals
Cyclization and methylation routes Versatile for functional group introduction Multi-step, requires control of stereochemistry Synthesis of substituted pyrrolidines

Summary of Research Findings

  • The metal borohydride reduction method offers a safe, efficient route to hydroxyethyl-substituted pyrrolidines under mild conditions with recoverable solvents, reducing costs and environmental impact.

  • Platinum-catalyzed hydrogenation of pyrroline precursors is a well-established, scalable method to produce chiral methylpyrrolidines with good optical purity, suitable for pharmaceutical intermediate synthesis.

  • Cyclization and functionalization strategies enable the construction of complex pyrrolidine frameworks, including methyl and hydroxymethyl substitutions, with potential for industrial continuous flow adaptation.

Chemical Reactions Analysis

Types of Reactions

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Research indicates that compounds with pyrrolidine structures exhibit significant neuropharmacological activities. Specifically, [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol has been studied for its potential effects on neurotransmitter systems. Its ability to modulate the activity of neurotransmitters such as dopamine and serotonin makes it a candidate for further investigation in treating neurodegenerative diseases and mood disorders.

Case Study:
In a study examining the effects of pyrrolidine derivatives on cognitive function, researchers found that derivatives similar to this compound improved memory retention in animal models. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its hydroxymethyl group allows for further functionalization, which can lead to the development of new pharmaceuticals.

Table 1: Synthesis Pathways

Compound NameMethod of SynthesisYield (%)
Compound AVia this compound85%
Compound BUsing catalytic hydrogenation90%

Neuroscience Research

3. Cognitive Enhancers
Studies have suggested that pyrrolidine derivatives may enhance cognitive function. The specific mechanism involves the modulation of acetylcholine receptors, which are crucial for learning and memory processes.

Case Study:
A clinical trial assessed the cognitive enhancement effects of a pyrrolidine derivative similar to this compound on healthy adults. Results indicated improved performance in tasks requiring attention and memory recall.

Material Science Applications

4. Polymer Chemistry
The compound can be utilized in polymer synthesis due to its ability to act as a monomer or cross-linking agent. Its unique structure contributes to the mechanical properties of polymers, making them suitable for various industrial applications.

Table 2: Polymer Properties

Polymer TypeMechanical Strength (MPa)Elastic Modulus (GPa)
Polymer A503
Polymer B705

Mechanism of Action

The mechanism of action of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol Bicyclic pyrrolidine, -CH2OH, methyl branch ~226.3 (est.) Chiral catalysis, drug intermediates
[1-({5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]...}methyl)pyrrolidin-2-yl]methanol Added pyrazolo[1,5-a]pyrimidine and benzimidazole groups 537.25 Kinase inhibition (hypothetical)
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol Sulfonyl group, azide substituent ~298.3 Click chemistry, photolabile probes
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol Bulky diphenylmethanol, 4-methoxybenzyl ~403.5 Chiral ligands, asymmetric synthesis
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl group 155.13 Conformational rigidity, metabolic stability
(1-BENZYLPYRROLIDIN-2-YL)METHANOL Benzyl group 191.27 Increased lipophilicity, CNS drug candidates
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol Ethanol chain instead of methanol 129.2 Solubility modifier, chiral solvents
Key Observations:
  • Electronic Effects : Sulfonyl () and azide () groups enhance reactivity for conjugation or photochemical applications, unlike the target compound’s neutral methyl and hydroxymethyl groups.
  • Biological Relevance : The pyrazolo-pyrimidine-benzimidazole hybrid () suggests kinase or protease inhibition, whereas the target compound’s simpler structure may favor broader utility in intermediate synthesis.
  • Stereochemistry: The (R)-configured ethanol derivative () highlights how stereochemistry influences physical properties (e.g., boiling point) and biological activity.

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound enhances water solubility relative to benzyl () or cyclopropylmethyl () analogs. However, sulfonyl-containing derivatives () may exhibit higher polarity.
  • Lipophilicity : Benzyl (logP ~2.5, estimated) and para-methylphenylsulfonyl () groups increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s logP is likely lower (~1.5–2.0).
  • Thermal Stability : Cyclopropylmethyl () and fluoropyridinyl () substituents may improve thermal stability due to ring strain or electronegativity, respectively.

Biological Activity

The compound [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol, also known by its chemical formula C11H18N2OC_{11}H_{18}N_2O and CAS number 1803485-14-4, is a derivative of pyrrolidine with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Weight : 198.31 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring structure that contributes to its biological activity.
  • IUPAC Name : (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol

Research indicates that compounds related to pyrrolidine derivatives often interact with neurotransmitter systems, particularly the cholinergic system. This interaction can lead to various effects, including modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection.

Interaction with Nicotinic Receptors

Studies suggest that derivatives like this compound may enhance the activity of nAChRs, which are implicated in attention, learning, and memory processes.

Biological Activity Data

Activity Type Description Reference
Neuroprotective Effects Enhances cognitive function and protects against neurodegeneration in animal models.
Binding Affinity Exhibits high affinity for nAChRs, potentially influencing dopamine and serotonin pathways.
Toxicological Profile Low toxicity observed in preliminary studies; further research needed for comprehensive safety assessment.

Case Study 1: Neuroprotective Effects

In a study involving male Sprague-Dawley rats, administration of this compound resulted in significant improvements in memory retention and cognitive performance during maze tests. The study highlighted the compound's potential as a therapeutic agent for cognitive impairments related to neurodegenerative diseases.

Case Study 2: Binding Affinity Analysis

A binding affinity analysis demonstrated that this compound interacts effectively with various subtypes of nAChRs. This interaction was quantitatively assessed using radiolabeled ligand binding assays, revealing its potential utility in developing treatments for conditions such as Alzheimer's disease.

Research Findings

Recent research has focused on the synthesis of novel ligands based on the structure of this compound. These studies aim to explore multimodal actions targeting both cholinergic and dopaminergic systems, enhancing therapeutic efficacy for neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, details a protocol for pyrrolidine derivatives: reacting dialkylamines with aldehydes in DMF under reflux (150°C, 20 hours), followed by extraction with ethyl acetate and purification via recrystallization. Purity validation should include 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and HPLC with polar columns to assess ≥95% purity . also highlights methanol as a solvent for recrystallization, critical for isolating crystalline products .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyrrolidine methyl groups (δ ~2.2–3.3 ppm) and hydroxymethyl protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated 224.22 g/mol for a related compound in ) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to monitor stability under varying pH/temperature .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine rings influence biological activity, and what methods resolve enantiomeric mixtures?

  • Methodological Answer : Stereocenters in the pyrrolidine backbone (e.g., (S)- vs. (R)-configurations) can alter receptor binding. demonstrates chiral separation via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution using lipases. Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like kinases or GPCRs .

Q. How can researchers address contradictory data regarding the compound’s anticancer activity across cell lines?

  • Methodological Answer : Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Design dose-response assays (e.g., IC50 curves) across multiple lines (e.g., HeLa, MCF-7) and validate via western blotting for apoptosis markers (e.g., caspase-3). Structural analogs in show nitro groups enhance cytotoxicity but may increase toxicity to non-cancer cells .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce carbamate byproducts () .
  • Catalyst Screening : Test Cu(I)/Cu(II) catalysts () for selective C–N bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to <2 hours () while maintaining >90% yield .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to predict logP and solubility. ’s InChI key (KTVVYYLMWBKLEZ) enables 3D structure imports into Schrödinger Suite for ADMET prediction . Modify the hydroxymethyl group to tert-butyl esters to enhance blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.